molecular formula C25H25N3O5S2 B12033289 2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,4-dimethoxyphenyl)acetamide CAS No. 617694-83-4

2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B12033289
CAS No.: 617694-83-4
M. Wt: 511.6 g/mol
InChI Key: KLZDQQLIDDUVRQ-DQRAZIAOSA-N
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Description

2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,4-dimethoxyphenyl)acetamide is a complex organic compound that features a thiazolidine ring, an indole moiety, and a dimethoxyphenyl group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. The process may include:

    Formation of the Thiazolidine Ring: This can be achieved through the reaction of a suitable amine with carbon disulfide and an alkyl halide.

    Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis or other established methods.

    Coupling Reactions: The thiazolidine and indole intermediates are then coupled under specific conditions to form the desired compound.

    Final Acylation: The final step involves acylation with 2,4-dimethoxyphenylacetic acid to yield the target compound.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidine ring or the indole moiety.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: Substitution reactions may occur at various positions on the aromatic rings or the thiazolidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.

Biology

In biological research, the compound may be studied for its potential as an enzyme inhibitor or receptor ligand. Its structural features suggest possible interactions with biological macromolecules.

Medicine

Medicinal chemistry applications may include the investigation of the compound as a potential therapeutic agent. Its activity against specific biological targets can be explored in drug discovery programs.

Industry

In industrial applications, the compound may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,4-dimethoxyphenyl)acetamide likely involves interactions with specific molecular targets such as enzymes or receptors. The thiazolidine and indole moieties may play key roles in binding to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Indole Derivatives: Widely studied for their diverse biological activities.

    Phenylacetamides: Commonly explored in medicinal chemistry for their pharmacological potential.

Uniqueness

The uniqueness of 2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,4-dimethoxyphenyl)acetamide lies in its combination of structural motifs, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

617694-83-4

Molecular Formula

C25H25N3O5S2

Molecular Weight

511.6 g/mol

IUPAC Name

2-[(3Z)-3-(3-butyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]-N-(2,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C25H25N3O5S2/c1-4-5-12-27-24(31)22(35-25(27)34)21-16-8-6-7-9-18(16)28(23(21)30)14-20(29)26-17-11-10-15(32-2)13-19(17)33-3/h6-11,13H,4-5,12,14H2,1-3H3,(H,26,29)/b22-21-

InChI Key

KLZDQQLIDDUVRQ-DQRAZIAOSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)OC)OC)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4)OC)OC)SC1=S

Origin of Product

United States

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